methyl 2-(3-phenylpropanamido)thiophene-3-carboxylate
Description
Methyl 2-(3-phenylpropanamido)thiophene-3-carboxylate is a thiophene-based derivative characterized by a 3-phenylpropanamido substituent at the 2-position and a methyl ester group at the 3-position of the thiophene ring. The 3-phenylpropanamido group (-NH-C(O)-CH2CH2C6H5) introduces both lipophilic and hydrogen-bonding capabilities, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
methyl 2-(3-phenylpropanoylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-19-15(18)12-9-10-20-14(12)16-13(17)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQVMVKSXBFESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325300 | |
| Record name | methyl 2-(3-phenylpropanoylamino)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
864940-34-1 | |
| Record name | methyl 2-(3-phenylpropanoylamino)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-phenylpropanamido)thiophene-3-carboxylate can be achieved through several methods. One common approach involves the condensation of thiophene-3-carboxylic acid with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then esterified using methanol and a strong acid like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation and esterification reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-phenylpropanamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether, and methanol.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Methyl 2-(3-phenylpropanamido)thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(3-phenylpropanamido)thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues with Modified Amide Substituents
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates
- Structure: These derivatives feature a cyanoacrylamido group at position 2 and methyl substituents at positions 4 and 5 of the thiophene ring .
- Synthesis: Prepared via a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and substituted benzaldehydes in toluene with piperidine and acetic acid catalysis .
- Activities: Demonstrated significant antioxidant (DPPH radical scavenging) and anti-inflammatory (carrageenan-induced paw edema) activities. The electron-withdrawing cyano group enhances reactivity, while substituents on the phenyl ring modulate potency .
- Comparison : Unlike the target compound, these analogues incorporate a conjugated acrylamido group and additional methyl groups on the thiophene, which may improve metabolic stability but reduce solubility.
Analogues with Thiourea Functionality
Ethyl 2-(3-Phenylthioureido)-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate
- Structure : Features a thioureido (-NH-C(S)-NH-) group at position 2 and a fused cyclopenta ring .
- Synthesis: Synthesized via condensation of 2-amino-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate .
- Activities : Exhibits antifungal and antibacterial properties, attributed to the thiourea moiety’s ability to disrupt microbial membranes via hydrogen bonding and hydrophobic interactions .
Derivatives with Electron-Withdrawing Groups
Methyl 3-(2,2,2-Trichloroacetamido)Thiophene-2-Carboxylate
- Structure : Contains a trichloroacetamido group at position 3 and a methyl ester at position 2 .
- Properties : The trichloroacetamido group is strongly electron-withdrawing, which may enhance electrophilic reactivity. The compound is available at 95% purity, suggesting utility as a synthetic intermediate .
- Comparison : The trichloroacetamido group increases molecular weight (302.56 g/mol) and polarity compared to the 3-phenylpropanamido substituent. This could lead to differences in bioavailability and toxicity.
Amino-Substituted Thiophene Carboxylates
Methyl 2-Amino-3-Thiophenecarboxylate
- Structure: A simpler derivative with an amino group at position 2 and a methyl ester at position 3 .
- Applications: Serves as a versatile building block for synthesizing heterocyclic compounds, such as thienopyrimidines, due to the nucleophilic amino group .
- Comparison : The absence of the 3-phenylpropanamido group reduces steric hindrance, making this compound more reactive in coupling reactions. However, it lacks the lipophilic phenyl moiety, limiting its membrane permeability.
Biological Activity
Methyl 2-(3-phenylpropanamido)thiophene-3-carboxylate is a synthetic compound notable for its diverse biological activities, primarily attributed to its unique structural features, including a thiophene ring and an amide functional group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : CHN\OS
The compound features a thiophene ring substituted with a carboxylate group and an amide derived from phenylpropanamide. This configuration enhances its ability to interact with biological macromolecules, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound's functional groups facilitate the formation of hydrogen bonds and hydrophobic interactions, which modulate the activity of these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various biochemical pathways, particularly those related to neurodegenerative diseases.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses significant antimicrobial properties, making it a potential candidate for developing new antibiotics.
- Anticancer Potential : The compound has been evaluated for its anticancer activity, showing promise in inhibiting tumor cell proliferation in vitro.
- Neuroprotective Effects : Due to its ability to inhibit acetylcholinesterase (AChE), it may enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound. Below are some notable findings:
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus. |
| Anticancer Evaluation | Showed IC values in the low micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells). |
| Neuroprotective Study | Inhibition of AChE was confirmed with an IC value of approximately 20 µM, indicating potential for Alzheimer's treatment. |
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 3-(3-phenylpropanoylamino)thiophene-2-carboxylate | Structure | Different substitution pattern affecting bioactivity. |
| Methyl 2-amino-thiophene-3-carboxylate | Structure | Lacks phenylpropanamide group; potentially lower bioactivity. |
| Ethyl 2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-thiophene | Structure | More complex structure; enhanced reactivity due to saturation. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
